molecular formula C21H19NO6 B13832155 4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione

4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione

Cat. No.: B13832155
M. Wt: 381.4 g/mol
InChI Key: LXPLOLZBVGECDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its multiple methoxy groups and a nitrogen atom integrated into the tetracyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include methoxy-substituted aromatic compounds, methylating agents, and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted analogs of the original compound .

Scientific Research Applications

4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione is unique due to its specific arrangement of methoxy groups and the presence of a nitrogen atom within the tetracyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione

InChI

InChI=1S/C21H19NO6/c1-22-13-6-10-7-14(25-2)15(26-3)8-11(10)18-17(13)12(19(23)21(22)24)9-16(27-4)20(18)28-5/h6-9H,1-5H3

InChI Key

LXPLOLZBVGECDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(=CC(=C(C3=C4C=C(C(=CC4=C2)OC)OC)OC)OC)C(=O)C1=O

Origin of Product

United States

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